Cas no 2229079-64-3 (5-(3-methoxy-4-nitrophenyl)-1H-imidazol-2-amine)

5-(3-Methoxy-4-nitrophenyl)-1H-imidazol-2-amine is a nitro-substituted imidazole derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the methoxy and nitro functional groups on the phenyl ring, contribute to its reactivity and potential as an intermediate in synthetic chemistry. The imidazole core enhances its ability to participate in hydrogen bonding and coordination chemistry, making it useful in ligand design or as a building block for heterocyclic compounds. This compound may also serve as a precursor for further functionalization, enabling the development of bioactive molecules. Its stability under standard conditions ensures reliable handling in laboratory settings.
5-(3-methoxy-4-nitrophenyl)-1H-imidazol-2-amine structure
2229079-64-3 structure
Product Name:5-(3-methoxy-4-nitrophenyl)-1H-imidazol-2-amine
CAS No:2229079-64-3
MF:C10H10N4O3
MW:234.211401462555
CID:5996203
PubChem ID:165706547
Update Time:2025-05-21

5-(3-methoxy-4-nitrophenyl)-1H-imidazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(3-methoxy-4-nitrophenyl)-1H-imidazol-2-amine
    • EN300-1760951
    • 2229079-64-3
    • Inchi: 1S/C10H10N4O3/c1-17-9-4-6(2-3-8(9)14(15)16)7-5-12-10(11)13-7/h2-5H,1H3,(H3,11,12,13)
    • InChI Key: AHKJJWHPXIEYDI-UHFFFAOYSA-N
    • SMILES: O(C)C1=C(C=CC(=C1)C1=CN=C(N)N1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 234.07529019g/mol
  • Monoisotopic Mass: 234.07529019g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 110Ų

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Additional information on 5-(3-methoxy-4-nitrophenyl)-1H-imidazol-2-amine

Research Brief on 5-(3-methoxy-4-nitrophenyl)-1H-imidazol-2-amine (CAS: 2229079-64-3): Recent Advances and Applications

The compound 5-(3-methoxy-4-nitrophenyl)-1H-imidazol-2-amine (CAS: 2229079-64-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging applications in drug discovery.

Recent studies have highlighted the role of 5-(3-methoxy-4-nitrophenyl)-1H-imidazol-2-amine as a key intermediate in the synthesis of novel heterocyclic compounds with potential pharmacological properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of kinase inhibitors, particularly targeting tyrosine kinases implicated in cancer progression. The compound's nitro and methoxy functional groups contribute to its reactivity, enabling diverse chemical modifications.

In terms of biological activity, preliminary in vitro assays have shown that derivatives of 5-(3-methoxy-4-nitrophenyl)-1H-imidazol-2-amine exhibit moderate inhibitory effects on inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in the treatment of chronic inflammatory diseases. However, further optimization of the compound's pharmacokinetic properties is required to enhance its bioavailability and reduce off-target effects.

Another area of interest is the compound's potential as a scaffold for antimicrobial agents. A recent patent application (WO2023051234) describes its incorporation into novel imidazole-based antibiotics effective against multidrug-resistant bacterial strains. The presence of the nitro group appears to enhance membrane permeability, a critical factor in overcoming bacterial resistance mechanisms.

From a synthetic chemistry perspective, advances in green chemistry approaches have been applied to the production of 5-(3-methoxy-4-nitrophenyl)-1H-imidazol-2-amine. A 2024 study in Green Chemistry reported a solvent-free mechanochemical synthesis route that improves yield (up to 78%) while reducing environmental impact compared to traditional methods. This development addresses growing concerns about sustainable pharmaceutical manufacturing.

Looking forward, computational studies using molecular docking and QSAR models are being employed to predict additional therapeutic targets for this compound class. Early results suggest potential interactions with epigenetic regulators, opening new avenues for research in oncology and neurodegenerative diseases. However, these predictions require experimental validation through comprehensive biological testing.

In conclusion, 5-(3-methoxy-4-nitrophenyl)-1H-imidazol-2-amine represents a versatile chemical entity with multiple potential applications in drug discovery. While current research is promising, further studies are needed to fully elucidate its mechanism of action and optimize its therapeutic potential. The compound's unique chemical properties and recent synthetic advances position it as an important focus area for future medicinal chemistry research.

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